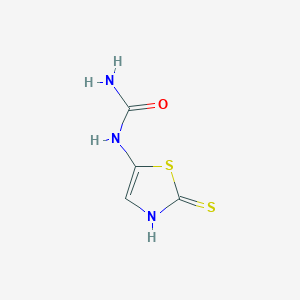![molecular formula C14H20O3 B8541686 Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate](/img/structure/B8541686.png)
Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate is a chemical compound known for its antioxidant properties. It is a member of the hydroxyphenylcarboxylic acid esters family, which are widely used in various industrial applications due to their ability to stabilize materials against oxidative and thermal degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . The reaction conditions include a temperature range of 110-130°C and a reaction time of approximately 4 hours .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using catalysts such as potassium hydroxide (KOH) instead of sodium methanolate. This method has been shown to improve the yield significantly, achieving up to 95% .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted esters
Aplicaciones Científicas De Investigación
Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The antioxidant activity of Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate is primarily due to its ability to donate hydrogen atoms from its hydroxyl group, thereby neutralizing free radicals. This compound also forms stable radicals that do not propagate further oxidative reactions . The molecular targets include reactive oxygen species (ROS) and free radicals, which are neutralized through hydrogen atom transfer (HAT) mechanisms .
Comparación Con Compuestos Similares
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness: Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate is unique due to its specific structural configuration, which provides a balance between steric hindrance and reactivity. This balance enhances its antioxidant properties, making it more effective in stabilizing materials against oxidative degradation compared to some of its analogs .
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
methyl 2-(3-tert-butyl-4-hydroxy-5-methylphenyl)acetate |
InChI |
InChI=1S/C14H20O3/c1-9-6-10(8-12(15)17-5)7-11(13(9)16)14(2,3)4/h6-7,16H,8H2,1-5H3 |
Clave InChI |
QLCJLVRGGOCFBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C(C)(C)C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Chlorobenzyl)-2-(4-hydroxy-4-phenylbutyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8541610.png)


![2-(Methylthio)-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B8541640.png)

![5-Chloro-1-{[(naphthalen-2-yl)oxy]methyl}pyrimidin-2(1H)-one](/img/structure/B8541658.png)

![7-Iodo-8-phenyl-3H-chromeno[7,8-d]oxazole-2,6-dione](/img/structure/B8541667.png)





